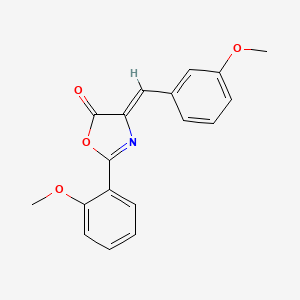![molecular formula C14H19FN2O2 B5848467 2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)
2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as FPEA and is known for its unique properties, which make it an ideal candidate for research purposes.
Wirkmechanismus
The mechanism of action of FPEA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. FPEA is known to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, FPEA has been shown to modulate the activity of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
FPEA has been shown to have a variety of biochemical and physiological effects. It is known to have anti-inflammatory properties, which may be due to its inhibition of cyclooxygenase-2. FPEA has also been shown to modulate the activity of neurotransmitters, particularly dopamine, which may have implications for the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPEA for lab experiments is its high yield of synthesis. This makes it a reliable and efficient compound to work with. Additionally, FPEA has been extensively studied, and its properties and effects are well understood. However, one limitation of FPEA is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on FPEA. One potential area of study is the development of new drugs based on FPEA's inhibitory effects on enzymes. Additionally, further research is needed to fully understand FPEA's effects on neurotransmitter activity and its potential applications in the treatment of neurological and psychiatric disorders. Finally, more research is needed to fully understand FPEA's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of FPEA involves the reaction between 4-fluoroaniline and 2-(4-morpholinyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of the reaction is typically high, making this method a reliable and efficient way to synthesize FPEA.
Wissenschaftliche Forschungsanwendungen
FPEA has been extensively studied for its potential applications in medicinal chemistry. It is known to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. FPEA has also been studied for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters. Additionally, FPEA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLAPKSUWLMIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)


![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)




![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
